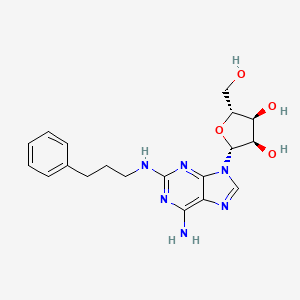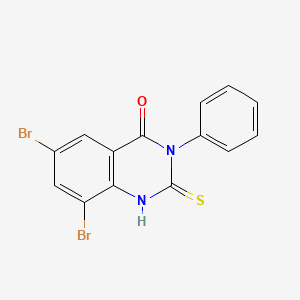
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its unique bromine substitutions and thioxo group, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate brominated phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated derivatives
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and as a precursor in the synthesis of functionalized compounds.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6,8-Difluoro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6,8-Diiodo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific bromine substitutions, which can influence its chemical reactivity and biological activity. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets and may confer distinct pharmacological properties compared to its chloro, fluoro, or iodo analogs.
Eigenschaften
CAS-Nummer |
16760-49-9 |
|---|---|
Molekularformel |
C14H8Br2N2OS |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
6,8-dibromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H8Br2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
InChI-Schlüssel |
PXCFVKWCZXVTGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



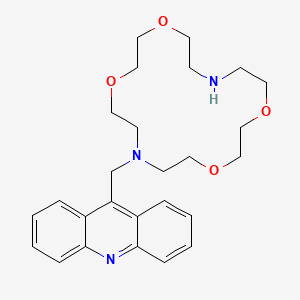
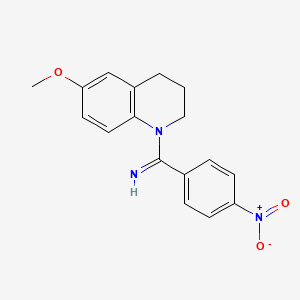

![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
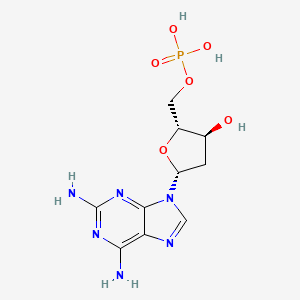
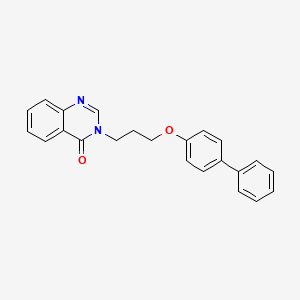
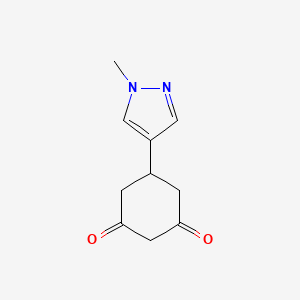
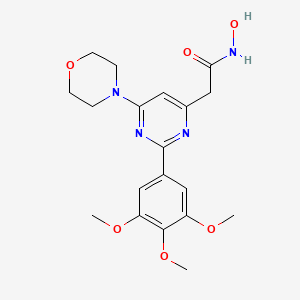
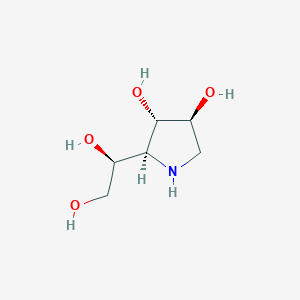
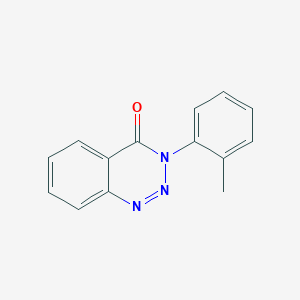

![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
